molecular formula C26H25NO5S B12186035 6-{2-[3-(4-methoxyphenyl)thiomorpholin-4-yl]-2-oxoethyl}-3,5-dimethyl-7H-furo[3,2-g]chromen-7-one

6-{2-[3-(4-methoxyphenyl)thiomorpholin-4-yl]-2-oxoethyl}-3,5-dimethyl-7H-furo[3,2-g]chromen-7-one

Cat. No.: B12186035
M. Wt: 463.5 g/mol
InChI Key: AELATRIOXSYXLB-UHFFFAOYSA-N
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Description

6-{2-[3-(4-methoxyphenyl)thiomorpholin-4-yl]-2-oxoethyl}-3,5-dimethyl-7H-furo[3,2-g]chromen-7-one is a complex organic compound that belongs to the class of furocoumarins. Furocoumarins are known for their diverse biological activities and are often found in various natural products. This particular compound features a unique structure that includes a thiomorpholine ring, a methoxyphenyl group, and a furochromenone core, making it a subject of interest in scientific research.

Preparation Methods

The synthesis of 6-{2-[3-(4-methoxyphenyl)thiomorpholin-4-yl]-2-oxoethyl}-3,5-dimethyl-7H-furo[3,2-g]chromen-7-one can be achieved through a multicomponent condensation reaction. The process involves the following steps:

Chemical Reactions Analysis

6-{2-[3-(4-methoxyphenyl)thiomorpholin-4-yl]-2-oxoethyl}-3,5-dimethyl-7H-furo[3,2-g]chromen-7-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-{2-[3-(4-methoxyphenyl)thiomorpholin-4-yl]-2-oxoethyl}-3,5-dimethyl-7H-furo[3,2-g]chromen-7-one has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.

    Biology: It exhibits significant biological activity and is studied for its potential use as a photosensitizer in photodynamic therapy.

    Medicine: The compound’s unique structure makes it a candidate for drug development, especially in the treatment of skin diseases.

    Industry: It is employed in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 6-{2-[3-(4-methoxyphenyl)thiomorpholin-4-yl]-2-oxoethyl}-3,5-dimethyl-7H-furo[3,2-g]chromen-7-one involves its interaction with molecular targets and pathways:

Comparison with Similar Compounds

6-{2-[3-(4-methoxyphenyl)thiomorpholin-4-yl]-2-oxoethyl}-3,5-dimethyl-7H-furo[3,2-g]chromen-7-one can be compared with other similar compounds:

Properties

Molecular Formula

C26H25NO5S

Molecular Weight

463.5 g/mol

IUPAC Name

6-[2-[3-(4-methoxyphenyl)thiomorpholin-4-yl]-2-oxoethyl]-3,5-dimethylfuro[3,2-g]chromen-7-one

InChI

InChI=1S/C26H25NO5S/c1-15-13-31-23-12-24-20(10-19(15)23)16(2)21(26(29)32-24)11-25(28)27-8-9-33-14-22(27)17-4-6-18(30-3)7-5-17/h4-7,10,12-13,22H,8-9,11,14H2,1-3H3

InChI Key

AELATRIOXSYXLB-UHFFFAOYSA-N

Canonical SMILES

CC1=COC2=CC3=C(C=C12)C(=C(C(=O)O3)CC(=O)N4CCSCC4C5=CC=C(C=C5)OC)C

Origin of Product

United States

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